Anti-Rat CD2 Antibody (OX-34)

描述

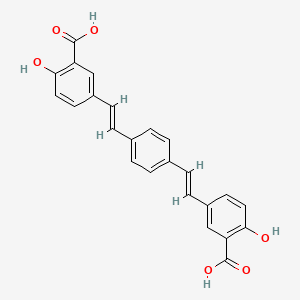

The exact mass of the compound 5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anti-Rat CD2 Antibody (OX-34) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Rat CD2 Antibody (OX-34) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30)/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBNOAYTZBUCSX-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)/C=C/C3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anti-Rat CD2 Antibody (OX-34)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anti-Rat CD2 antibody, clone OX-34, is a murine monoclonal antibody of the IgG2a isotype that specifically targets the rat CD2 antigen. CD2, also known as T11 or Lymphocyte Function-Associated Antigen 2 (LFA-2), is a 50-54 kDa single-pass transmembrane glycoprotein expressed on the surface of T lymphocytes and a subset of natural killer (NK) cells. In rodents, its primary ligand is CD48. The interaction between CD2 and CD48 is crucial for T-cell adhesion, co-stimulation, and subsequent activation. The OX-34 antibody is a valuable tool for studying T-cell biology and has demonstrated immunomodulatory effects, including the inhibition of the mixed lymphocyte reaction and the attenuation of adjuvant-induced arthritis in rats. This guide provides a comprehensive overview of the mechanism of action of the OX-34 antibody, detailing its effects on intracellular signaling pathways and providing experimental protocols for its use.

Core Mechanism of Action: Adhesion Blockade and Signal Modulation

The primary mechanism of action of the OX-34 antibody is the blockade of the interaction between CD2 and its ligand, CD48. By binding to the extracellular domain of CD2, OX-34 physically hinders the binding of CD48, thereby preventing the cell-cell adhesion necessary for efficient T-cell activation.

While OX-34 itself is not mitogenic, it can prevent the proliferation of T-cells induced by other mitogenic anti-CD2 antibodies. This suggests that OX-34 may function as an antagonist or a partial agonist, depending on the cellular context and the presence of other stimuli. Its binding can modulate the intricate signaling cascades downstream of the T-cell receptor (TCR) and CD2 itself.

Intracellular Signaling Pathways Modulated by CD2 and OX-34

The cytoplasmic tail of CD2 is devoid of intrinsic enzymatic activity but contains proline-rich motifs that serve as docking sites for various intracellular signaling molecules. Ligation of CD2, either by its natural ligand CD48 or by antibodies like OX-34, can influence the following key signaling pathways:

-

TCR/CD3-Coupled Signaling: CD2 signaling is intricately linked to the TCR/CD3 complex. Upon T-cell activation, CD2 co-localizes with the TCR in the immunological synapse. The cytoplasmic domain of CD2 has been shown to interact with key kinases involved in TCR signaling.

-

Phospholipase C-γ1 (PLC-γ1) Activation and Calcium Mobilization: Cross-linking of CD2 can lead to the activation of PLC-γ1. Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium channels, a critical step for T-cell activation and proliferation.

-

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: DAG, the other product of PIP2 hydrolysis, activates Protein Kinase C (PKC), which in turn can activate downstream signaling cascades, including the Ras-MAPK pathway. This pathway is crucial for gene transcription and cell proliferation.

-

Src Family Kinases: The cytoplasmic tail of CD2 directly interacts with Src family protein tyrosine kinases such as Lck and Fyn. These kinases are pivotal in the initial phosphorylation events following TCR engagement and play a role in propagating the downstream signaling cascade. Lck, in particular, is essential for the phosphorylation of the CD3ζ chain ITAMs and the subsequent recruitment and activation of ZAP-70.

The binding of the OX-34 antibody to CD2 can interfere with the formation of the immunological synapse and the recruitment of these signaling molecules, thereby dampening T-cell activation.

Signaling Pathway Diagram

Caption: CD2 Signaling Pathway and OX-34 Inhibition.

Quantitative Data

| Parameter | Value | Reference |

| In Vivo Dosage (Arthritis Model) | 1-2 mg/kg body weight, intraperitoneally | Hoffmann JC, et al. (1997) |

| Effect on Arthritis Score | Significant reduction | Hoffmann JC, et al. (1997) |

| Effect on Hind Paw Swelling | Significant reduction | Hoffmann JC, et al. (1997) |

Experimental Protocols

Immunoprecipitation of Rat CD2 using OX-34 Antibody

This protocol describes the immunoprecipitation of rat CD2 from splenocyte lysates followed by Western blot analysis.

Materials:

-

Rat splenocytes

-

Anti-Rat CD2 Antibody (OX-34)

-

Protein A/G magnetic beads

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Primary antibody for Western blot (e.g., a different anti-CD2 antibody or an antibody against a co-precipitating protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Harvest rat splenocytes and wash with cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

Add 2-5 µg of OX-34 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Collect the beads with a magnetic stand and discard the supernatant.

-

-

Washes:

-

Wash the beads three times with 1 mL of cold Wash Buffer. After each wash, collect the beads and discard the supernatant.

-

-

Elution:

-

Resuspend the beads in 50 µL of Elution Buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the protein complex.

-

Centrifuge briefly and collect the supernatant for Western blot analysis.

-

Experimental Workflow: Immunoprecipitation

Caption: Immunoprecipitation Workflow for Rat CD2.

Flow Cytometry Analysis of Rat Splenocytes using OX-34 Antibody

This protocol outlines the staining of rat splenocytes with a fluorescently conjugated OX-34 antibody for analysis by flow cytometry.

Materials:

-

Rat splenocytes, single-cell suspension

-

Fluorescently conjugated Anti-Rat CD2 Antibody (OX-34) (e.g., FITC, PE)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fc block (e.g., anti-rat CD32)

-

Viability dye (e.g., 7-AAD, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of rat splenocytes.

-

Count cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

-

-

Fc Receptor Blocking:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add Fc block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

-

-

Staining:

-

Add the predetermined optimal concentration of the fluorescently conjugated OX-34 antibody to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washes:

-

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

-

Viability Staining (Optional):

-

Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.

-

Add the viability dye according to the manufacturer's instructions just before analysis.

-

-

Data Acquisition:

-

Acquire the data on a flow cytometer, ensuring appropriate compensation is set for multi-color experiments.

-

Experimental Workflow: Flow Cytometry

Caption: Flow Cytometry Staining Workflow.

Conclusion

The Anti-Rat CD2 antibody (OX-34) is a potent tool for investigating T-cell function in rats. Its primary mechanism of action involves the blockade of CD2-CD48 interactions, leading to the inhibition of T-cell adhesion and co-stimulation. Furthermore, OX-34 can modulate intracellular signaling pathways that are critical for T-cell activation, including calcium mobilization and the activation of key protein kinases. The provided experimental protocols offer a starting point for researchers to utilize this antibody in their studies of the rat immune system. Further investigation into the precise downstream effects of OX-34 on specific signaling molecules will continue to enhance our understanding of T-cell biology and immunomodulation.

The OX-34 Antibody: A Technical Guide to its Function in Rat T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX-34 antibody is a murine monoclonal antibody of the IgG2a isotype that specifically recognizes the rat CD2 antigen.[1] The CD2 molecule, a 50-54 kDa glycoprotein, is a critical cell surface receptor expressed on rat thymocytes and peripheral T cells.[1] It plays a significant role in T cell adhesion and signaling. This technical guide provides a comprehensive overview of the function of the OX-34 antibody in rat T cells, summarizing its known effects, presenting available data, and outlining relevant experimental methodologies.

Core Function of the OX-34 Antibody

The primary function of the OX-34 antibody is the recognition and binding to the rat CD2 antigen. This interaction, however, does not lead to T cell activation. In fact, OX-34 has been shown to have an inhibitory or modulatory role in T cell responses.

Modulation of T Cell Activation

Unlike some other anti-CD2 antibodies that can be mitogenic for T cells, the OX-34 antibody is not.[2] Its binding to CD2 does not induce T cell proliferation. Furthermore, OX-34 can block the mixed lymphocyte reaction (MLR), a standard in vitro assay for T cell activation and proliferation in response to allogeneic cells.

In Vivo Effects

In vivo studies in rats have demonstrated a significant immunomodulatory role for the OX-34 antibody. Treatment with OX-34 has been shown to prevent the induction of adjuvant arthritis and suppress established disease.[3] This therapeutic effect is associated with a notable depletion of CD4+ T cells.[3]

Quantitative Data Summary

| Parameter | Value/Observation | Reference |

| Antibody Type | Mouse Monoclonal | [1] |

| Isotype | IgG2a | [4] |

| Target Antigen | Rat CD2 | [1] |

| Antigen Molecular Weight | 50-54 kDa | [1] |

| Cellular Specificity | Rat thymocytes, peripheral T cells | [1] |

| In Vitro Function | Not mitogenic for T cells; Inhibits mixed lymphocyte reaction | [2] |

| In Vivo Function | Depletes CD4+ T cells; Prevents and suppresses adjuvant arthritis | [3] |

| Recommended Dilution (Flow Cytometry) | 1:50 | [5] |

| Supplied Concentration (Typical) | 1 mg/mL | [5] |

Signaling Pathways

The precise signaling pathway through which the OX-34 antibody exerts its inhibitory effects is not fully elucidated. However, its function is intrinsically linked to the role of CD2 in T cell activation. CD2 acts as an adhesion molecule, facilitating the interaction between T cells and antigen-presenting cells (APCs) by binding to its ligand, CD48 in rats. This interaction is a component of the immunological synapse and contributes to T cell receptor (TCR) signaling.

The binding of OX-34 to CD2 likely interferes with the normal function of CD2, potentially by sterically hindering its interaction with CD48 or by inducing a conformational change that prevents the transduction of co-stimulatory signals. The depletion of CD4+ T cells in vivo suggests that OX-34 binding may lead to antibody-dependent cell-mediated cytotoxicity (ADCC) or other mechanisms of cell elimination.

Logical Relationship of OX-34's Inhibitory Action

Caption: Logical diagram illustrating the inhibitory effect of the OX-34 antibody on T cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the OX-34 antibody. These protocols are based on standard immunological techniques and should be adapted as needed for specific experimental designs.

Flow Cytometry Analysis of Rat T Cells using OX-34

This protocol outlines the steps for staining rat splenocytes with the OX-34 antibody to identify CD2-expressing T cells.

Materials:

-

OX-34 antibody (or a fluorescently conjugated version)

-

Rat splenocytes

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Secondary antibody (if using an unconjugated primary)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of rat splenocytes. Lyse red blood cells using a suitable lysis buffer. Wash the cells twice with cold PBS and resuspend in FACS buffer at a concentration of 1 x 10^7 cells/mL.

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

-

Add the OX-34 antibody at the recommended dilution (e.g., 1:50, which would be 2 µL of a 1 mg/mL stock for a final concentration of 20 µg/mL).

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS buffer and add a fluorescently labeled secondary antibody at its optimal dilution. Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

-

Data Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire the data on a flow cytometer.

Experimental Workflow for Flow Cytometry

Caption: Workflow for staining rat splenocytes with the OX-34 antibody for flow cytometry.

In Vitro T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This protocol describes a one-way mixed lymphocyte reaction (MLR) to assess the inhibitory effect of the OX-34 antibody on T cell proliferation.

Materials:

-

Splenocytes from two different rat strains (e.g., Lewis and Brown Norway)

-

OX-34 antibody

-

Isotype control antibody

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Mitomycin C or irradiation source

-

96-well round-bottom plates

-

[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

Procedure:

-

Prepare Responder and Stimulator Cells:

-

Isolate splenocytes from both rat strains.

-

Treat the stimulator cells (e.g., Brown Norway) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to prevent their proliferation. Wash the stimulator cells three times with complete medium.

-

The responder cells (e.g., Lewis) are left untreated.

-

-

Set up the Assay:

-

Plate 2 x 10^5 responder cells per well in a 96-well plate.

-

Add 2 x 10^5 treated stimulator cells to each well.

-

Add the OX-34 antibody or an isotype control antibody at various concentrations (e.g., a serial dilution from 50 µg/mL to 0.1 µg/mL). Include a no-antibody control.

-

Bring the final volume in each well to 200 µL with complete medium.

-

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Measure Proliferation:

-

[3H]-Thymidine incorporation: 18 hours before harvesting, pulse each well with 1 µCi of [3H]-Thymidine. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dilution: If using CFSE, label the responder cells with CFSE before plating. After incubation, stain the cells with a T cell marker (e.g., anti-CD4) and analyze the dilution of CFSE by flow cytometry.

-

T Cell Proliferation Assay Workflow

Caption: Workflow for an in vitro T cell proliferation assay to assess the inhibitory effect of OX-34.

Conclusion

The OX-34 antibody is a valuable tool for studying the role of the CD2 antigen in rat T cell biology. Its inhibitory properties, particularly its ability to block T cell activation and deplete CD4+ T cells in vivo, make it a subject of interest for research into autoimmune diseases and transplantation. While a more detailed quantitative characterization of its binding and inhibitory functions would be beneficial, the existing data and protocols provide a solid foundation for its application in immunological research. Further investigation into the downstream signaling events following OX-34 binding will be crucial for a complete understanding of its mechanism of action.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. A Subtle Role for Cd2 in T Cell Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Anti-Rat CD2/LFA-2/OX-34 Antibody (OX-34), FITC [antibodysystem.com]

- 5. CD2 Monoclonal Antibody (OX-34) (MA1-81578) [thermofisher.com]

CD2 Expression in Rat Immune Cell Subsets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CD2 expression in various rat immune cell subsets. CD2, a cell surface glycoprotein, plays a crucial role in T cell and Natural Killer (NK) cell function through its adhesive and co-stimulatory properties. In rodents, CD2 primarily interacts with its ligand, CD48. This document summarizes the expression patterns of CD2, details experimental protocols for its detection, and illustrates its signaling pathway and common experimental workflows.

Quantitative Data on CD2 Expression

The following tables summarize the known expression of CD2 on major rat immune cell subsets. It is important to note that while the expression of CD2 on these populations is well-established, precise quantitative data, such as the absolute percentage of positive cells or mean fluorescence intensity (MFI) under basal conditions, is not extensively documented in publicly available literature. The expression levels are therefore presented in a semi-quantitative manner.

Table 1: CD2 Expression in Rat Lymphocyte Subsets

| Cell Subset | Primary Location(s) | CD2 Expression Level | Key References |

| T Cells (General) | Spleen, Lymph Nodes, Blood | High | [1] |

| Helper T Cells (CD4+) | Spleen, Lymph Nodes, Blood | High | [2] |

| Cytotoxic T Cells (CD8+) | Spleen, Lymph Nodes, Blood | High | [2] |

| Regulatory T Cells (Tregs) | Spleen, Lymph Nodes, Blood | Variable | [3] |

| Natural Killer (NK) Cells | Spleen, Blood, Peritoneal Cavity | High | [1][4] |

| B Cells | Spleen, Lymph Nodes | Low to Negative | [5] |

Table 2: CD2 Expression in Rat Myeloid Cell Subsets

| Cell Subset | Primary Location(s) | CD2 Expression Level | Key References |

| Monocytes | Blood, Bone Marrow | Low to Negative | [6] |

| Macrophages | Tissues (e.g., Spleen, Peritoneum) | Low to Negative | [6] |

| Dendritic Cells | Spleen, Lymph Nodes | Low to Negative | [7] |

Experimental Protocols

This section provides detailed methodologies for the detection and analysis of CD2 expression in rat immune cells.

Immunophenotyping by Flow Cytometry

Flow cytometry is a powerful technique for quantifying the expression of cell surface markers like CD2 on heterogeneous cell populations.

Protocol for Staining Rat Splenocytes:

-

Cell Preparation:

-

Aseptically harvest the spleen from a rat and place it in a petri dish containing 5 mL of ice-cold Phosphate Buffered Saline (PBS).

-

Gently create a single-cell suspension by mashing the spleen through a 70 µm cell strainer using the plunger of a syringe.

-

Wash the cell suspension with PBS and centrifuge at 300 x g for 5 minutes at 4°C.

-

Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer) for 5 minutes at room temperature.

-

Wash the cells twice with PBS containing 2% Fetal Bovine Serum (FBS) (FACS buffer).

-

Resuspend the cells in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.

-

-

Fc Receptor Blocking:

-

To prevent non-specific antibody binding, incubate the cells with an Fc block reagent (e.g., anti-rat CD32) for 10-15 minutes on ice.[5]

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add a pre-titrated amount of fluorochrome-conjugated anti-rat CD2 antibody (e.g., clone OX-34) and other antibodies for co-staining (e.g., anti-rat CD3, CD4, CD8, CD45RA, CD161).

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer. Be sure to include appropriate isotype controls and compensation controls.

-

Immunohistochemistry (IHC)

IHC allows for the visualization of CD2 expression within the context of tissue architecture.

Protocol for Staining Rat Lymph Node Sections:

-

Tissue Preparation:

-

Fix freshly dissected lymph nodes in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene (2 x 5 minutes).

-

Rehydrate through graded alcohols (100%, 95%, 70%) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow the slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

-

Block non-specific protein binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the sections with a primary antibody against rat CD2 (e.g., clone OX-34) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash the slides with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash with PBS and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Develop the signal with a suitable chromogen such as 3,3'-Diaminobenzidine (DAB).

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

Western Blotting

Western blotting is used to detect the presence and size of the CD2 protein in cell lysates.

Protocol for Detecting CD2 in Rat Splenocytes:

-

Protein Extraction:

-

Prepare a single-cell suspension of splenocytes as described for flow cytometry.

-

Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against rat CD2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Visualization of Pathways and Workflows

CD2 Signaling Pathway

The following diagram illustrates the key components of the CD2 signaling pathway in rat T cells upon engagement with its ligand, CD48.

Experimental Workflow

This diagram outlines a typical workflow for the analysis of CD2 expression in rat immune cells.

References

- 1. CD2 is a surface marker for mouse and rat spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenotypic analysis of peripheral CD4+ CD8+ T cells in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The immune cell profile of the developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bdj.co.jp [bdj.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. An immature rat lymphocyte marker CD157: striking differences in the expression between mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The OX-34 Clone: A Comprehensive Technical Guide to a Key Rat CD2-Specific Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and characterization of the OX-34 clone, a monoclonal antibody specific for the rat CD2 antigen. This document details the key characteristics of this antibody, the experimental protocols for its use, and its role in understanding T cell biology.

Introduction to the OX-34 Clone

The OX-34 clone is a murine monoclonal antibody of the IgG2a isotype that specifically recognizes the rat T cell surface antigen, CD2.[1] Developed in 1985, this antibody has become a critical tool for identifying and characterizing rat T lymphocytes. The OX-34 antibody was generated by immunizing mice with activated rat T helper cells.[2] Its target, the CD2 antigen, is a 50-54 kDa glycoprotein expressed on all peripheral T cells and the majority of thymocytes.[3] Notably, the OX-34 clone does not bind to B cells or peritoneal macrophages, making it a highly specific marker for the T cell lineage in rats.[2][3]

Core Characteristics of the OX-34 Clone

A summary of the essential properties of the OX-34 monoclonal antibody is presented below.

| Characteristic | Description |

| Clone ID | OX-34 |

| Target Antigen | Rat CD2 |

| Antigen Molecular Weight | 50-54 kDa |

| Species Reactivity | Rat |

| Host Species | Mouse |

| Antibody Isotype | IgG2a, kappa |

| Immunogen | Activated rat T helper cells |

| Cellular Localization of Target | Cell surface |

Experimental Applications and Protocols

The OX-34 antibody is a versatile tool for a range of immunological assays. Detailed methodologies for key applications are provided below.

Immunoprecipitation

The OX-34 antibody can be effectively used to isolate the rat CD2 antigen from cell lysates.

Protocol for Immunoprecipitation of Rat CD2 Antigen:

-

Cell Lysis:

-

Harvest rat thymocytes or splenocytes and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with protease inhibitors) for 30 minutes on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Add the OX-34 antibody (or a suitable isotype control) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture the antigen-antibody complexes by adding fresh protein A/G-agarose beads and incubating for an additional 1-2 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an appropriate anti-rat CD2 antibody for detection.

-

Flow Cytometry

Flow cytometry using the OX-34 antibody allows for the identification and quantification of CD2-positive T cells in heterogeneous cell populations.

Protocol for Flow Cytometric Analysis of Rat Lymphocytes:

-

Cell Preparation:

-

Prepare a single-cell suspension of rat splenocytes or thymocytes in ice-cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Adjust the cell concentration to 1 x 10^6 cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add the OX-34 antibody at a pre-titrated optimal concentration (a general starting point is 1:50 dilution).[2]

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 2 mL of ice-cold FACS buffer.

-

-

Secondary Antibody Staining (if using an unconjugated primary):

-

If the primary OX-34 antibody is not directly conjugated to a fluorophore, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled anti-mouse IgG secondary antibody.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 2 mL of ice-cold FACS buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.

-

Role in T Cell Biology and Signaling

The CD2 antigen, the target of the OX-34 antibody, plays a crucial role in T cell adhesion and activation. It interacts with its ligand, CD58 (LFA-3) on antigen-presenting cells (APCs), facilitating the initial contact between T cells and APCs. This interaction is a key component of the immunological synapse.

The binding of OX-34 to CD2 can have functional consequences. Studies have shown that the OX-34 antibody can block the mixed lymphocyte reaction, indicating its ability to interfere with T cell activation.[4] Furthermore, in vivo administration of the OX-34 antibody has been shown to inhibit the initiation and progression of adjuvant-induced arthritis in rats, highlighting the therapeutic potential of targeting the CD2 pathway.[5]

CD2 Signaling Pathway

The engagement of CD2 can initiate intracellular signaling cascades that contribute to T cell activation. While the complete signaling pathway is complex and can vary depending on the cellular context, a simplified representation is provided below.

Caption: Simplified CD2 signaling pathway in T cells.

Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for immunoprecipitation and flow cytometry using the OX-34 clone.

Caption: Workflow for Immunoprecipitation using the OX-34 clone.

Caption: Workflow for Flow Cytometry using the OX-34 clone.

Conclusion

The OX-34 monoclonal antibody has proven to be an invaluable reagent for the study of the rat immune system. Its high specificity for the CD2 antigen on T lymphocytes has facilitated numerous studies aimed at understanding T cell development, activation, and function. This technical guide provides a centralized resource for researchers utilizing the OX-34 clone, offering detailed protocols and a summary of its key characteristics to support ongoing and future research in immunology and drug development.

References

- 1. InVivoMAb anti-rat CD2 | Bio X Cell [bioxcell.com]

- 2. CD2 Monoclonal Antibody (OX-34) (MA1-81578) [thermofisher.com]

- 3. rupress.org [rupress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of CD2 in Rat Lymphocyte Adhesion and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cluster of Differentiation 2 (CD2) molecule is a cell surface glycoprotein critically involved in the immune response, primarily expressed on T lymphocytes and Natural Killer (NK) cells.[1] In rats, as in other rodents, CD2 plays a fundamental role in mediating intercellular adhesion and modulating lymphocyte activation. Its interaction with its ligand, CD48, strengthens the contact between T cells and antigen-presenting cells (APCs), a crucial step for the initiation of an adaptive immune response.[2][3] Beyond its adhesive function, CD2 also acts as a co-stimulatory molecule, transducing signals that are vital for full T cell and NK cell activation.[1] This technical guide provides an in-depth overview of the core functions of CD2 in rat lymphocytes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Rat CD2 Interactions

The interaction between rat CD2 and its primary ligand, CD48, is characterized by a low affinity and rapid kinetics, which is typical for cell adhesion molecules that mediate transient interactions.[2][4] This allows for dynamic cell-cell contacts necessary for immune surveillance. The following table summarizes the key quantitative data regarding the rat CD2-CD48 interaction.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 90 µM | Surface Plasmon Resonance (BIAcore) | [2] |

| 60 µM (reverse orientation) | Surface Plasmon Resonance (BIAcore) | [2] | |

| 125 µM (deglycosylated sCD2) | Surface Plasmon Resonance (BIAcore) | [2] | |

| Off-rate Constant (koff) | ≥ 6 s-1 | Surface Plasmon Resonance (BIAcore) | [2] |

| On-rate Constant (kon) | ≥ 105 M-1s-1 | Surface Plasmon Resonance (BIAcore) | [2] |

| Effect on T Cell Activation | 3-10 fold shift in dose-response curve in the absence of CD2 | In vitro T cell activation assay | [5][6] |

| ~100 fold shift in dose-response curve in the absence of both CD2 and LFA-1 | In vitro T cell activation assay | [5][6] |

Core Functions of Rat CD2

Adhesion

The primary role of CD2 is to facilitate the adhesion of lymphocytes to other cells, most notably APCs.[7] This interaction is mediated by the binding of CD2 on the lymphocyte to CD48 on the opposing cell.[2] This adhesion is a prerequisite for the stable interaction required for the T cell receptor (TCR) to effectively scan the major histocompatibility complex (MHC) molecules on APCs for the presence of foreign antigens.[5]

Activation

Beyond its adhesive role, CD2 is a key player in lymphocyte activation. Ligation of CD2, either by its natural ligand CD48 or by specific monoclonal antibodies, can deliver a co-stimulatory signal that synergizes with the signal from the TCR to promote full T cell activation.[8][9] In rat T cells, stimulation with a combination of two non-competitive anti-CD2 monoclonal antibodies can induce proliferation.[9] This activation is dependent on the presence of accessory cells and is associated with an increase in intracellular free calcium ([Ca2+]i).[8][9] The cytoplasmic domain of CD2 is essential for this signal transduction.[8]

Experimental Protocols

Rat Lymphocyte Adhesion Assay (Static Adhesion)

This assay quantifies the adhesion of rat T lymphocytes to a substrate coated with its ligand, CD48.

Materials:

-

Purified rat T lymphocytes

-

Recombinant rat CD48-Fc chimera

-

96-well flat-bottom plates

-

Fluorescent dye (e.g., Calcein-AM)

-

Plate reader with fluorescence capabilities

-

Adhesion buffer (e.g., RPMI 1640 with 1% BSA)

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant rat CD48-Fc overnight at 4°C. Wash the wells with PBS to remove unbound protein.

-

Cell Labeling: Label purified rat T lymphocytes with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

-

Adhesion: Add the labeled T cells to the CD48-coated wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

Caption: Workflow for a static rat lymphocyte adhesion assay.

Rat T Lymphocyte Proliferation Assay

This assay measures the proliferation of rat T cells in response to CD2 stimulation.

Materials:

-

Purified rat T lymphocytes

-

Mitogenic anti-rat CD2 monoclonal antibodies (e.g., a combination of two non-competing clones)

-

96-well round-bottom plates

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS)

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

-

Scintillation counter or flow cytometer

Methodology:

-

Cell Plating: Plate purified rat T lymphocytes in a 96-well round-bottom plate.

-

Stimulation: Add the mitogenic anti-rat CD2 antibodies to the wells. Include appropriate controls (e.g., unstimulated cells, cells with isotype control antibodies).

-

Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dilution: If cells were pre-labeled with CFSE, analyze the dilution of the dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

-

-

Data Analysis: Proliferation is quantified as counts per minute (CPM) for [3H]-thymidine incorporation or as the percentage of divided cells for CFSE dilution.

Caption: Workflow for a rat T lymphocyte proliferation assay.

Measurement of Intracellular Calcium Flux

This protocol details the measurement of changes in intracellular calcium concentration in rat lymphocytes following CD2 ligation.

Materials:

-

Purified rat T lymphocytes

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM)

-

Stimulating anti-rat CD2 monoclonal antibodies

-

Flow cytometer with UV laser and appropriate filters for ratiometric analysis

Methodology:

-

Cell Loading: Incubate purified rat T lymphocytes with a calcium-sensitive dye (e.g., Indo-1 AM) in a buffer at 37°C.

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Acquire baseline fluorescence data of the unloaded cells on a flow cytometer for a short period.

-

Stimulation: Add the stimulating anti-rat CD2 antibodies to the cell suspension while continuing to acquire data.

-

Data Acquisition: Continue to record fluorescence data for several minutes after stimulation to capture the full calcium response.

-

Data Analysis: Analyze the ratiometric shift in the dye's fluorescence emission, which corresponds to the change in intracellular calcium concentration.

CD2 Signaling Pathway in Rat T Lymphocytes

Upon engagement with CD48 or cross-linking by antibodies, CD2 transduces a signal that contributes to T cell activation. While CD2 itself does not possess intrinsic enzymatic activity, its cytoplasmic domain contains proline-rich motifs that can associate with signaling molecules.[10] In T cells, CD2 is physically and functionally associated with the TCR complex.[10][11] CD2-mediated signaling often leads to the activation of Src-family protein tyrosine kinases such as p56lck and p59fyn.[10] This, in turn, can initiate a downstream signaling cascade involving the phosphorylation of adaptor proteins and the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, contributing to the observed increase in [Ca2+]i.[8]

Caption: Simplified CD2 signaling pathway in rat T lymphocytes.

Conclusion

The CD2 molecule is a central figure in the orchestration of rat lymphocyte adhesion and activation. Its interaction with CD48 provides the necessary adhesion for effective immune surveillance and initiates a co-stimulatory signal that is integrated with signals from the T cell receptor to drive a robust immune response. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of CD2 in the rat immune system. A thorough understanding of these mechanisms is essential for the development of novel immunomodulatory therapies targeting autoimmune diseases and cancer.

References

- 1. A novel CD2 staining–based flow cytometric assay for assessment of natural killer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. atcc.org [atcc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CD2 expression acts as a quantitative checkpoint for immunological synapse structure and T-cell activation — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 7. Aggregation and transformation of rat lymphocytes on rat embryo monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lonzabio.jp [lonzabio.jp]

- 9. Activation of rat T lymphocytes by anti-CD2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity and kinetic analysis of the interaction of the cell adhesion molecules rat CD2 and CD48 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. golan.hms.harvard.edu [golan.hms.harvard.edu]

In-Depth Technical Guide: Specificity and Application of the OX-34 Antibody for Rat CD2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OX-34 monoclonal antibody is a critical tool for researchers studying the rat immune system, specifically for the identification and functional analysis of T-lymphocytes. This mouse IgG2a antibody exhibits high specificity for the rat CD2 antigen, a 50-54 kDa single-chain type I transmembrane glycoprotein expressed on the surface of thymocytes, peripheral T-cells, and a subset of natural killer (NK) cells.[1][2] Notably, the OX-34 antibody does not bind to B-cells or peritoneal macrophages.[1][3] The antigen recognized by OX-34 is the rat homolog of human CD2, also known as Lymphocyte Function-Associated Antigen 2 (LFA-2) or the T11/erythrocyte receptor.[2] This guide provides a comprehensive overview of the OX-34 antibody, including its binding characteristics, functional effects, and detailed protocols for its use in various immunological assays.

Core Characteristics of the OX-34 Antibody

The OX-34 antibody was generated using activated rat T helper cells as the immunogen.[1][4] It is a valuable reagent for a range of applications, including flow cytometry, immunoprecipitation, and in vivo studies.

| Property | Description |

| Clone | OX-34 |

| Host Species | Mouse |

| Isotype | IgG2a, κ |

| Target Antigen | Rat CD2 (T-cell surface antigen T11/Leu-5, LFA-2) |

| Antigen Molecular Weight | 50-54 kDa |

| Specificity | Recognizes a determinant on rat thymocytes and peripheral T-cells. Does not bind to B-cells or peritoneal macrophages. |

| Immunogen | Activated rat T helper cells from mixed lymphocyte reactions.[1][4] |

| Applications | Flow Cytometry, Immunohistochemistry (Frozen & Paraffin), Immunoprecipitation, In vivo CD2 blockade.[1][2] |

Quantitative Data Summary

| Assay | Cell Type | Treatment | Result |

| In vivo Arthritis Model | Adjuvant Arthritis (AA) rats | OX-34 mAb + dexamethasone | >65% reduction in arthritis score; >80% reduction in hind paw thickness.[5][6] |

| In vivo Arthritis Prevention | Adjuvant Arthritis (AA) rats | OX-34 mAb prior to induction | 83-95% reduction in arthritis score.[5][6] |

| In vivo Cell Depletion | Adjuvant Arthritis (AA) rats | OX-34 mAb + dexamethasone | Significant depletion of CD4+ T-cells, but not CD8+ T-cells.[5][6] |

Signaling Pathways and Functional Implications

The CD2 molecule plays a crucial role in T-cell activation through its interaction with CD58 (LFA-3) on antigen-presenting cells (APCs), leading to cell-cell adhesion and signal transduction. The OX-34 antibody has been shown to modulate T-cell and NK-cell function by blocking these interactions.

CD2 Signaling Pathway in T-Cell Activation

Caption: CD2 signaling pathway in T-cell activation.

The binding of the OX-34 antibody to CD2 can block the interaction with CD58, thereby inhibiting T-cell co-stimulation and subsequent activation pathways. This inhibitory effect is the basis for its therapeutic potential in T-cell-mediated autoimmune diseases, such as adjuvant-induced arthritis in rats.[5][6]

Experimental Protocols

Flow Cytometry Staining of Rat Splenocytes

This protocol outlines the steps for staining rat splenocytes with the OX-34 antibody for flow cytometric analysis.

Caption: Flow cytometry workflow for rat splenocytes.

Materials:

-

Rat spleen

-

Phosphate-Buffered Saline (PBS)

-

ACK Lysing Buffer

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

Fc block (e.g., anti-rat CD32)

-

OX-34 antibody (unconjugated or directly conjugated)

-

Fluorochrome-conjugated secondary antibody (if using unconjugated OX-34)

-

70 µm cell strainer

-

50 mL conical tubes

-

Flow cytometry tubes

Procedure:

-

Aseptically harvest the spleen from a rat and place it in a petri dish containing cold PBS.

-

Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe to create a single-cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 5 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Add 45 mL of PBS to the tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Wash the cells again with Flow Cytometry Staining Buffer.

-

Resuspend the cells in a known volume of Staining Buffer and perform a cell count to determine the cell concentration.

-

Aliquot approximately 1 x 10^6 cells per flow cytometry tube.

-

Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Without washing, add the OX-34 antibody at the predetermined optimal concentration (a starting dilution of 1:50 is recommended for a 1 mg/mL stock).[1]

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

If using an unconjugated primary antibody, resuspend the cell pellet in the recommended dilution of a fluorochrome-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Staining Buffer as in step 12.

-

Resuspend the final cell pellet in 300-500 µL of Staining Buffer for analysis on a flow cytometer.

Immunoprecipitation of Rat CD2

This protocol describes the immunoprecipitation of rat CD2 from T-cell lysates using the OX-34 antibody.

Materials:

-

Rat T-cells or thymocytes

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

OX-34 antibody

-

Protein A/G magnetic beads or agarose resin

-

Isotype control antibody (mouse IgG2a)

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Microcentrifuge tubes

Procedure:

-

Prepare a lysate from approximately 10-50 x 10^6 rat T-cells by incubating with 1 mL of ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Pre-clear the lysate by adding 20-30 µL of Protein A/G beads and incubating for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.

-

Add 2-5 µg of the OX-34 antibody to the pre-cleared lysate. As a negative control, add the same amount of a mouse IgG2a isotype control antibody to a separate tube of lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30-50 µL of Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of cold Wash Buffer. Between each wash, pellet the beads and completely remove the supernatant.

-

After the final wash, elute the bound proteins from the beads by adding 30-50 µL of Elution Buffer. For SDS-PAGE analysis, use 1x Laemmli sample buffer and boil for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted CD2 protein for downstream analysis (e.g., Western blotting).

Conclusion

The OX-34 monoclonal antibody is a well-characterized and highly specific reagent for the detection and functional analysis of rat CD2. Its ability to identify T-cells and a subset of NK cells, coupled with its demonstrated in vivo blocking activity, makes it an invaluable tool for immunological research in rat models of disease. The protocols provided in this guide offer a starting point for the successful application of the OX-34 antibody in a variety of experimental contexts. Researchers should always optimize antibody concentrations and incubation times for their specific experimental conditions.

References

- 1. CD2 Monoclonal Antibody (OX-34) (MA1-81578) [thermofisher.com]

- 2. InVivoMAb anti-rat CD2 | Bio X Cell [bioxcell.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. OX-34. Culture Collections [culturecollections.org.uk]

- 5. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initiation and perpetuation of rat adjuvant arthritis is inhibited by the anti-CD2 monoclonal antibody (mAb) OX34 - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunogen used to generate OX-34 monoclonal antibody

This technical guide provides an in-depth overview of the OX-34 monoclonal antibody, including its generation, target characterization, and recommended experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in immunology and related fields.

Introduction

The OX-34 monoclonal antibody is a valuable tool for the identification and characterization of rat T lymphocytes. It specifically targets the CD2 antigen, a key cell surface molecule involved in T-cell adhesion and co-stimulation. This guide details the immunogen used to generate OX-34, its binding characteristics, and protocols for its use in various immunological assays.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative data for the OX-34 monoclonal antibody.

| Property | Description |

| Antibody Name | OX-34 |

| Target Antigen | Rat CD2 |

| Host Species | Mouse |

| Antibody Isotype | IgG2a |

| Clonality | Monoclonal |

| Immunogen | Activated rat T helper cells[1][2] or T blasts from mixed lymphocyte reactions with purified rat T helper cells and irradiated spleen cells[3]. |

| Form | Liquid |

| Concentration | 1 mg/mL[1] |

| Purification | Protein A affinity chromatography[1][2] |

| Storage Buffer | Phosphate buffered saline (PBS) |

| Preservative | 0.09% Sodium Azide |

| Reactivity | Rat[1] |

| Cellular Localization | Cell surface |

| Molecular Weight of Target | 50-54 kDa[2][3] |

Experimental Protocols

Generation of OX-34 Monoclonal Antibody (Hybridoma Technology)

The OX-34 monoclonal antibody was generated using hybridoma technology. The following is a representative protocol based on standard hybridoma development procedures and specific information available for OX-34.

Experimental Workflow for OX-34 Generation

Caption: Workflow for the generation of the OX-34 monoclonal antibody.

Methodology:

-

Immunization:

-

BALB/c mice are immunized with activated rat T helper cells.

-

The immunization is typically performed intraperitoneally with an adjuvant to enhance the immune response.

-

Booster immunizations are administered over several weeks to increase the titer of antigen-specific antibodies.

-

Serum from immunized mice is screened (e.g., by ELISA) to confirm a high titer of antibodies against rat T cells.

-

-

Cell Fusion:

-

Spleen cells are harvested from a mouse with a high antibody titer.

-

The splenocytes are fused with NS-0/1 myeloma cells, which are immortal and do not produce their own antibodies.

-

Fusion is induced by the addition of polyethylene glycol (PEG).

-

-

Hybridoma Selection and Screening:

-

The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells are killed by aminopterin, and unfused splenocytes have a limited lifespan. Only hybridoma cells survive.

-

Supernatants from the resulting hybridoma cultures are screened for the presence of the desired antibody using an appropriate assay, such as ELISA or flow cytometry, against rat T cells.

-

-

Cloning and Expansion:

-

Hybridomas that test positive for the production of the desired antibody are subcloned by limiting dilution to ensure that the resulting cell line is monoclonal (derived from a single cell).

-

Positive clones are expanded to generate a stable hybridoma cell line, named OX-34.

-

-

Antibody Production and Purification:

-

The OX-34 hybridoma is cultured in large volumes.

-

The monoclonal antibodies are harvested from the culture supernatant.

-

The OX-34 antibody is purified using protein A affinity chromatography.

-

Flow Cytometry

This protocol provides a general guideline for staining rat cells with the OX-34 antibody for flow cytometric analysis.

Methodology:

-

Prepare a single-cell suspension of rat splenocytes, thymocytes, or peripheral blood mononuclear cells.

-

Wash the cells with ice-cold PBS containing 1% BSA.

-

Resuspend the cells to a concentration of 1x10^6 cells in 100 µL of staining buffer.

-

Add 10 µL of the OX-34 antibody (or a 1:50 dilution) to the cell suspension.[1]

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

If an unconjugated primary antibody is used, resuspend the cells in 100 µL of staining buffer and add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Immunohistochemistry (IHC)

The following are representative protocols for using the OX-34 antibody on paraffin-embedded and frozen rat tissue sections. Optimization may be required.

Paraffin-Embedded Sections:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with the OX-34 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30 minutes.

-

Wash with PBS.

-

Incubate with a streptavidin-HRP conjugate for 30 minutes.

-

Wash with PBS.

-

Develop the signal with a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate and mount.

Frozen Sections:

-

Fix air-dried cryostat sections in cold acetone for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking buffer for 1 hour.

-

Incubate with the OX-34 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Mount with a mounting medium containing DAPI for nuclear counterstaining.

Immunocytochemistry (ICC)

This is a general protocol for staining cultured rat T cells with the OX-34 antibody.

Methodology:

-

Seed cells on coverslips or in chamber slides and culture until the desired confluency.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with the OX-34 primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI.

Immunoprecipitation (IP)

This protocol outlines the general steps for immunoprecipitating rat CD2 using the OX-34 antibody.

Methodology:

-

Lyse rat T cells or thymocytes in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the OX-34 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Centrifuge to pellet the beads.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using an anti-CD2 antibody.

Target Information and Signaling Pathway

The OX-34 antibody recognizes the rat CD2 antigen. CD2 is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is expressed on T cells and natural killer (NK) cells. In rodents, CD2 interacts with its ligand CD48, which is expressed on antigen-presenting cells (APCs). This interaction is crucial for T-cell adhesion to APCs and subsequent T-cell activation.

The cytoplasmic domain of CD2 is involved in signal transduction, although it does not possess intrinsic enzymatic activity. Upon ligand binding and clustering, CD2 is thought to recruit intracellular signaling molecules to the immunological synapse, thereby lowering the threshold for T-cell activation via the T-cell receptor (TCR).

Rat CD2 Signaling Pathway

Caption: Simplified signaling pathway of rat CD2.

The interaction between CD2 on T cells and CD48 on APCs strengthens the adhesion between the two cells. The cytoplasmic tail of CD2 recruits signaling molecules such as the tyrosine kinase Lck and the adaptor protein CD2AP. This recruitment facilitates the phosphorylation and activation of downstream targets like PLCγ1, leading to an increase in intracellular calcium levels and contributing to overall T-cell activation, acting synergistically with signals from the T-cell receptor.

References

In-Depth Technical Guide: Anti-Rat CD2 Antibody (OX-34)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Anti-Rat CD2 Antibody, clone OX-34, detailing its isotype, class, and applications. The information is curated for researchers and professionals in the fields of immunology, cell biology, and drug development who utilize this antibody in their experimental workflows.

Core Characteristics

The Anti-Rat CD2 Antibody (OX-34) is a well-characterized monoclonal antibody that specifically targets the CD2 surface antigen on rat T cells and thymocytes.[1][2][3] It is a valuable tool for identifying and isolating these cell populations, as well as for functional studies involving T cell activation and adhesion. The antibody is of murine origin and its key properties are summarized below.

| Property | Description |

| Host Species | Mouse |

| Class | Monoclonal |

| Isotype | IgG2a[1][2][3][4][5][6][7][8][9] |

| Light Chain | Kappa[4][7][9] |

| Clone | OX-34[1][2][3][4][5][6] |

| Immunogen | Activated rat T helper cells or T blasts from mixed lymphocyte reactions.[1][5][6] |

| Specificity | Recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein.[2][3][6] |

| Reactivity | Rat[1][2][3][4][5] |

Quantitative Data Summary

The following table summarizes the quantitative data for the Anti-Rat CD2 Antibody (OX-34) as provided by various suppliers. These values are intended as a guide, and optimal concentrations should be determined by the end-user for their specific application.

| Application | Recommended Dilution / Concentration | Supplier/Source |

| Flow Cytometry (FACS) | 1:50 | Thermo Fisher Scientific[1], Arigo Biolaboratories[2] |

| 10 µL per 1x10^6 cells in 100 µL | Thermo Fisher Scientific[1], Arigo Biolaboratories[2] | |

| 0.5 µg per 1x10^6 cells in 100 µL | abinScience[10] | |

| Immunohistochemistry (Paraffin) | Assay Dependent | Thermo Fisher Scientific[1], Arigo Biolaboratories[2] |

| Immunohistochemistry (Frozen) | Assay Dependent | Thermo Fisher Scientific[1], Arigo Biolaboratories[2] |

| Immunocytochemistry/Immunofluorescence | Assay Dependent | Thermo Fisher Scientific[1], Arigo Biolaboratories[2] |

| Immunoprecipitation | Assay Dependent | Thermo Fisher Scientific[1], Arigo Biolaboratories[2] |

| Western Blot | Assay Dependent | ProteoGenix[7], abinScience[11] |

| Stock Concentration | 1 mg/mL | Thermo Fisher Scientific[1], Arigo Biolaboratories[2] |

| 0.1 mg/mL | Thermo Fisher Scientific[5] | |

| 0.5 mg/mL | Sino Biological[4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing the Anti-Rat CD2 Antibody (OX-34) are provided below.

Flow Cytometry Protocol for Staining Rat Splenocytes

-

Cell Preparation:

-

Aseptically harvest the spleen from a rat and place it in a petri dish containing 5 mL of ice-cold Phosphate Buffered Saline (PBS).

-

Gently tease the spleen apart using the frosted ends of two microscope slides to release the splenocytes.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Wash the strainer with an additional 5 mL of PBS.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of Red Blood Cell (RBC) Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Add 10 mL of PBS to the tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in FACS buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).

-

Count the cells using a hemocytometer or an automated cell counter and adjust the concentration to 1x10^7 cells/mL in FACS buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1x10^6 cells) into a 5 mL FACS tube.

-

Add 10 µL of a 1:50 dilution of the Anti-Rat CD2 Antibody (OX-34) or the pre-determined optimal concentration.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) at the manufacturer's recommended dilution.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells again as described in step 2c.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

-

Data Acquisition:

-

Acquire the data on a flow cytometer, ensuring proper voltage settings and compensation for spectral overlap if multiple fluorochromes are used.

-

Analyze the data using appropriate flow cytometry software.

-

Immunohistochemistry (Frozen Sections) Protocol

-

Tissue Preparation:

-

Perfuse the rat with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the tissue of interest and post-fix in 4% PFA for 4-6 hours at 4°C.

-

Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane cooled with liquid nitrogen.

-

Store the frozen blocks at -80°C.

-

Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.

-

-

Staining:

-

Air dry the slides for 30 minutes at room temperature.

-

Wash the sections three times for 5 minutes each with PBS.

-

Perform antigen retrieval if necessary (though often not required for frozen sections).

-

Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with the Anti-Rat CD2 Antibody (OX-34) diluted in blocking buffer overnight at 4°C.

-

Wash the sections three times for 5 minutes each with PBS.

-

Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Wash the sections three times for 5 minutes each with PBS.

-

Counterstain with a nuclear stain such as DAPI, if desired.

-

Mount the coverslip with an appropriate mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope with the appropriate filter sets.

-

Signaling Pathways and Experimental Workflows

CD2 Signaling Pathway in Rat T-Cells

The CD2 molecule on T-cells plays a crucial role in cell adhesion and co-stimulation. In rodents, the primary ligand for CD2 is CD48, which is expressed on antigen-presenting cells (APCs).[12] The interaction between CD2 and CD48 strengthens the immunological synapse and contributes to T-cell activation. While not a direct signaling molecule itself, the cross-linking of CD2, for instance by the OX-34 antibody, can trigger downstream signaling events, often in conjunction with the T-cell receptor (TCR) complex.[13][14] This can lead to an increase in intracellular calcium concentration, a key event in T-cell activation.[13][14]

Caption: Simplified CD2 co-stimulatory signaling pathway in rat T-cells.

Experimental Workflow: Magnetic-Activated Cell Sorting (MACS) for CD2+ T-Cell Isolation

This workflow outlines the isolation of CD2-positive T-cells from a mixed population of rat splenocytes using the OX-34 antibody in conjunction with magnetic beads.

Caption: Workflow for the isolation of CD2+ T-cells using MACS.

References

- 1. CD2 Monoclonal Antibody (OX-34) (MA1-81578) [thermofisher.com]

- 2. anti-CD2 antibody [OX-34] (ARG22933) - arigo Biolaboratories [arigobio.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Buy Anti-Rat CD2/LFA-2/OX-34 Antibody (OX-34), FITC [antibodysystem.com]

- 5. CD2 Monoclonal Antibody (OX-34), PE (MA5-17488) [thermofisher.com]

- 6. OX-34. Culture Collections [culturecollections.org.uk]

- 7. Anti-Rat CD2/LFA-2/OX-34 Antibody (OX-34), PE - ProteoGenix [proteogenix.science]

- 8. aws-cnori-cdn-r8j7s2ghr6.genetex.com [aws-cnori-cdn-r8j7s2ghr6.genetex.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anti-Rat CD2/LFA-2/OX-34 Antibody (OX-34), PE_Datasheet [abinscience.com]

- 11. Buy Anti-Rat CD2/LFA-2/OX-34 Antibody (OX-34) for FCM, IF, WB Use [abinscience.com]

- 12. rupress.org [rupress.org]

- 13. Signal transduction by the CD2 antigen in T cells and natural killer cells: requirement for expression of a functional T cell receptor or binding of antibody Fc to the Fc receptor, Fc gamma RIIIA (CD16) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal transduction by the CD2 antigen in T cells and natural killer cells: requirement for expression of a functional T cell receptor or binding of antibody Fc to the Fc receptor, Fc gamma RIIIA (CD16) - PubMed [pubmed.ncbi.nlm.nih.gov]

OX-34: A Comprehensive Technical Guide to a Key Marker for Rat T Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody OX-34 is an indispensable tool in the field of rat immunology, serving as a specific and reliable marker for the identification and characterization of T lymphocytes. This technical guide provides an in-depth overview of OX-34, its target antigen CD2, and its applications in various experimental settings. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize OX-34 in their studies.

Core Principles of OX-34

The OX-34 antibody is a murine monoclonal antibody of the IgG2a isotype. It specifically recognizes the rat CD2 antigen, a 50-54 kDa single-pass type I membrane glycoprotein expressed on the surface of thymocytes and peripheral T cells. Notably, OX-34 does not bind to B cells or peritoneal macrophages, ensuring its specificity as a T cell marker.

The antigen, CD2, plays a crucial role in T cell-mediated immune responses. It functions as an adhesion molecule, facilitating the interaction between T cells and antigen-presenting cells (APCs) or target cells. In rodents, the primary ligand for CD2 is CD48. This interaction is not merely adhesive; it also provides a co-stimulatory signal for T cell activation, working in concert with the T cell receptor (TCR) signaling complex.

Quantitative Data Summary

While precise binding affinities and inhibitory concentrations for the OX-34 antibody are not widely available in public literature, the following tables summarize key quantitative and qualitative data gathered from various sources.

Table 1: Characteristics of the OX-34 Antibody

| Property | Description |

| Antibody Name | OX-34 |

| Target Antigen | Rat CD2 |

| Host Species | Mouse |

| Isotype | IgG2a |

| Antigen Molecular Weight | 50-54 kDa |

| Specificity | Thymocytes, Peripheral T lymphocytes |

| Non-reactive Cell Types | B lymphocytes, Peritoneal Macrophages |

Table 2: Cellular Expression of Rat CD2 (OX-34 Antigen)

| Cell Type | Expression Level | Notes |

| Thymocytes | High | Expressed throughout thymic development. |

| Peripheral T Lymphocytes | High | Pan T cell marker in peripheral blood and lymphoid organs. |

| Splenic T cell areas | High | Concentrated in the T cell zones of the white pulp.[1] |

| Splenic non-T cells | Positive | Found on cells in the marginal sinus, marginal zone, and red pulp, with a distribution similar to the macrophage marker ED3.[1] |

| Natural Killer (NK) Cells | Variable | Some NK cells may express CD2. |

| B Lymphocytes | Negative | Generally considered negative for CD2 expression. |